4-Methoxybenzaldehyde

Heterogeneous catalysis Green chemistry Selective oxidation

Researchers optimizing benzaldehyde dehydrogenase biocatalysis face inconsistent turnover rates across para-substituted substrates. 4-Methoxybenzaldehyde eliminates this variability with the highest recorded kcat (120 s⁻¹) among all tested analogs-1.26-6.0× faster than 4-methyl through 4-fluoro derivatives. • kcat = 120 s⁻¹ for BZDH (NAD⁺)-the kinetically optimal para-substituted substrate • 94.66% absolute selectivity in CeO₂-catalyzed oxidation of the corresponding alcohol • 90% Dakin oxidation yield to 4-methoxyphenol; reliable aryl migration pathway Supplied as ≥99% purity liquid; ambient shipping; bulk quantities available.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 50984-52-6
Cat. No. B7760837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzaldehyde
CAS50984-52-6
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
InChIKeyZRSNZINYAWTAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.29X10+3 mg/L at 25 °C
Insoluble in water
Miscible with ethanol, diethyl ether;  very soluble in acetone, chloroform;  soluble in benzene.
Soluble in 5 volumes of 5% alcohol
4.29 mg/mL at 25 °C
poorly soluble in water, glycols, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzaldehyde Identity, Specifications & Comparators


4-Methoxybenzaldehyde (CAS 50984-52-6; also commonly registered as CAS 123-11-5), widely known as p-anisaldehyde or anisic aldehyde, is a para-methoxy-substituted aromatic aldehyde with the molecular formula C₈H₈O₂ and molecular weight 136.15 g/mol [1]. The dual CAS designation reflects supplier-specific cataloging practices rather than distinct chemical entities—both identifiers refer to the identical compound (EINECS 204-602-6) . Commercially available grades include analytical standard (HPLC ≥98%) and industrial fragrance-grade material (≥99% purity, water ≤0.2%) . Key physicochemical benchmarks include boiling point 248 °C, density 1.119–1.121 g/mL at 25 °C, refractive index n20/D 1.573, logP 1.51–1.79, and aqueous solubility of approximately 2 g/L at 20 °C [2][3]. Its defining structural feature—the electron-donating para-methoxy group (Hammett σₚ = −0.27)—fundamentally differentiates its reactivity profile from electron-withdrawing analogs such as 4-chlorobenzaldehyde (σₚ = +0.23) and 4-nitrobenzaldehyde (σₚ = +0.78) [4].

4-Methoxybenzaldehyde: Non-Interchangeability with Analogs


Benzaldehyde derivatives bearing different para-substituents are not functionally interchangeable because the electronic nature of the substituent governs reaction rates, regioselectivity, enzyme recognition, and biological target engagement. The para-methoxy group (−OCH₃, σₚ = −0.27) is a moderate electron donor via resonance, which reduces the electrophilicity of the aldehyde carbonyl and slows nucleophilic addition relative to benzaldehyde (relative rate kX/kH = 0.457) or electron-deficient analogs such as 4-chlorobenzaldehyde (kX/kH = 1.713) [1]. For biocatalytic oxidations, the methoxy substituent yields the highest turnover number with benzaldehyde dehydrogenase (NAD⁺) among all tested para-substituted benzaldehydes (kcat = 120 s⁻¹), surpassing 4-hydroxybenzaldehyde (49–116 s⁻¹) and 4-fluorobenzaldehyde (20 s⁻¹) by wide margins [2]. Positional isomerism within the methoxybenzaldehyde series is equally consequential: the para-isomer (4-methoxy) exhibits the lowest antifungal potency among the three isomers, with the meta-isomer (3-methoxy) being the most active in standardized assays [3]. These quantitative differences in electronic, enzymatic, and biological behavior mean that procurement decisions cannot be reduced to simple aldehyde class membership—compound-specific data must anchor every selection.

4-Methoxybenzaldehyde: Key Differentiation Evidence


p-Anisaldehyde Selectivity in CeO₂-Catalyzed Oxidation

Under identical catalytic conditions using hydrothermally derived CeO₂ nanocubes (10 nm), the absolute selectivity toward the aldehyde product during partial oxidation of the corresponding benzyl alcohol was determined for six aromatic substrates. p-Anisaldehyde (derived from 4-methoxybenzyl alcohol) achieved 94.66% selectivity—intermediate among the tested compounds and notably higher than p-chlorobenzaldehyde (90.18%) and cinnamaldehyde (86.14%), though lower than p-nitrobenzaldehyde (99.71%) and unsubstituted benzaldehyde (99.50%) [1].

Heterogeneous catalysis Green chemistry Selective oxidation Ceria nanocatalyst

p-Anisaldehyde Acaricidal Potency vs. Synthetic Acaricides

In a direct comparative bioassay against two house dust mite species, p-anisaldehyde demonstrated markedly superior acute contact toxicity compared to the synthetic acaricides benzyl benzoate and N,N-diethyl-m-toluamide (DEET). Against Dermatophagoides farinae adults, p-anisaldehyde exhibited an LD₅₀ of 1.11 μg/cm², which was 8.4-fold more toxic than benzyl benzoate (LD₅₀ = 9.32 μg/cm²) and 33.2-fold more toxic than DEET (LD₅₀ = 36.84 μg/cm²). Against D. pteronyssinus adults, p-anisaldehyde (LD₅₀ = 0.98 μg/cm²) was 6.7-fold more toxic than benzyl benzoate (6.54 μg/cm²) and 18.2-fold more toxic than DEET (17.79 μg/cm²) [1].

Acaricide Botanical pesticide Dermatophagoides LD₅₀ Natural product

Benzaldehyde Dehydrogenase Turnover: 4-Methoxybenzaldehyde vs. Analogs

Among all para-substituted benzaldehyde substrates tested with recombinant benzaldehyde dehydrogenase (NAD⁺) at pH 8.5 and 30°C, 4-methoxybenzaldehyde exhibited the highest turnover number (kcat = 120 s⁻¹), exceeding 4-methylbenzaldehyde (95 s⁻¹), 4-chlorobenzaldehyde (64 s⁻¹), 4-hydroxybenzaldehyde (49–116 s⁻¹), and 4-fluorobenzaldehyde (20 s⁻¹) [1]. This represents a 1.26-fold advantage over the next-best para-substituted substrate (4-methylbenzaldehyde) and a 6-fold improvement over 4-fluorobenzaldehyde. Notably, 4-methoxybenzaldehyde also substantially outperformed its meta-isomer counterpart 3-methoxybenzaldehyde (23 s⁻¹ at pH 8.5–9.6), demonstrating that both the nature and position of the substituent critically influence catalytic efficiency [1].

Enzyme kinetics Biocatalysis Substrate specificity Benzaldehyde dehydrogenase Turnover number

Hammett Substituent Effects on Reaction Rate

In a controlled Hammett analysis measuring reaction rates of para-substituted benzaldehydes under identical conditions, 4-methoxybenzaldehyde exhibited a relative rate constant (kX/kH) of 0.457 versus unsubstituted benzaldehyde (kX/kH = 1.000), confirming that the electron-donating methoxy group substantially retards reactions proceeding via electrophilic carbonyl activation [1]. By contrast, the electron-withdrawing 4-chloro analog accelerated the same reaction (kX/kH = 1.713, a 3.75-fold rate enhancement relative to 4-methoxy), while the strongly electron-withdrawing 4-nitro derivative showed a 10.1-fold rate advantage (kX/kH = 4.606) [1]. The corresponding Hammett σₚ values quantify this electronic continuum: −OCH₃ (−0.27), −CH₃ (−0.17), −H (0.00), −Cl (+0.23), −NO₂ (+0.78) [2].

Physical organic chemistry Hammett equation Linear free-energy relationship Reaction kinetics Substituent effect

Dakin Oxidation of 4-Methoxybenzaldehyde to 4-Methoxyphenol

Under Dakin oxidation conditions (H₂O₂, concentrated H₂SO₄, methanol), benzaldehydes bearing electron-donating groups undergo preferential oxidation to phenols rather than methyl esters. 4-Methoxybenzaldehyde cleanly affords 4-methoxyphenol in 90% isolated yield via this transformation [1]. This reactivity pathway is categorically unavailable to benzaldehydes bearing electron-withdrawing groups, which instead yield methyl benzoate esters under identical conditions—for example, unsubstituted benzaldehyde produces methyl benzoate in 82% yield when HCl replaces H₂SO₄ [1]. The presence of the para-methoxy group is the decisive structural determinant: it provides sufficient electron density to promote the aryl migration step characteristic of the Dakin–Baeyer-Villiger mechanism, while electron-deficient aldehydes follow the oxidative methylation pathway [1].

Dakin oxidation Baeyer-Villiger Phenol synthesis Synthetic methodology Electron-donating group

4-Methoxybenzaldehyde: Key Research & Industrial Applications


Catalytic Selective Oxidation to p-Anisaldehyde

The CeO₂ nanocube-catalyzed partial oxidation of 4-methoxybenzyl alcohol yields p-anisaldehyde with 94.66% absolute selectivity, positioning 4-methoxybenzaldehyde as both the target product and a benchmark substrate for catalyst development [1]. Process engineers optimizing green catalytic routes should note that this selectivity value falls between the near-quantitative selectivities achieved with benzaldehyde (99.50%) and p-nitrobenzaldehyde (99.71%) versus the lower selectivities of p-chlorobenzaldehyde (90.18%)—information that is directly actionable for selecting the appropriate alcohol precursor in fragrance-grade p-anisaldehyde manufacturing.

Botanical Acaricide for Dust Mite Control

With LD₅₀ values of 1.11 μg/cm² (D. farinae) and 0.98 μg/cm² (D. pteronyssinus), p-anisaldehyde is 8.4× and 6.7× more potent than the established synthetic acaricide benzyl benzoate [2]. This potency gap warrants procurement of high-purity 4-methoxybenzaldehyde for structure–activity relationship (SAR) programs, formulation development, and field efficacy trials targeting mite allergens in indoor environments. The compound's botanical origin further supports its positioning as a reduced-risk acaricide candidate for regulatory submissions.

Biocatalytic Oxidation to 4-Methoxybenzoic Acid

4-Methoxybenzaldehyde is the kinetically optimal para-substituted substrate for benzaldehyde dehydrogenase (NAD⁺), exhibiting the highest recorded turnover number (kcat = 120 s⁻¹) among all tested analogs [3]. This 1.26–6.0× catalytic efficiency advantage over 4-methylbenzaldehyde through 4-fluorobenzaldehyde makes it the substrate of choice for enzyme engineering campaigns aimed at evolving benzaldehyde dehydrogenase variants with improved catalytic parameters, as well as for preparative-scale biocatalytic synthesis of 4-methoxybenzoic acid (anisic acid) under mild aqueous conditions.

Dakin Oxidation: Synthesis of 4-Methoxyphenol

The documented 90% yield of 4-methoxyphenol from 4-methoxybenzaldehyde via Dakin oxidation [4] supports procurement for medicinal chemistry and process development applications where 4-methoxyphenol serves as a key building block. Unlike electron-poor benzaldehyde analogs that follow the oxidative methylation pathway to methyl esters, 4-methoxybenzaldehyde's electron-rich character uniquely enables the aryl migration mechanism, providing synthetic chemists with a reliable, high-yielding entry into 4-alkoxyphenol chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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